4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)-
Description
Chemical Identity and Structural Characterization of 1,5,6,7-Tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)-4H-indol-4-one
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, 4H-indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)-, reflects its tricyclic framework comprising a partially hydrogenated indole core fused to a ketone-bearing ring. The numbering begins at the nitrogen atom in the pyrrole ring, with methyl groups at positions 2, 6, and 6, and a para-methylphenyl substituent at position 1. The molecular formula, C19H23NO , corresponds to a molecular weight of 281.39 g/mol , consistent with its structural features.
The systematic name emphasizes the compound’s saturation pattern: the “1,5,6,7-tetrahydro” designation indicates partial hydrogenation of the indole ring, while “4H” specifies the keto tautomer. This nomenclature distinguishes it from unsaturated analogs and underscores its conformational flexibility.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies of Tricyclic Core
Single-crystal X-ray diffraction analysis of analogous indol-4-one derivatives reveals a planar tricyclic core stabilized by intramolecular hydrogen bonding. For example, polymorphic forms of 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one exhibit distinct packing arrangements governed by C–H···O and C–H···π interactions. In the title compound, the para-methylphenyl group likely induces steric effects that perturb crystal packing, favoring monoclinic or tetragonal systems depending on solvent polarity.
Table 1: Key Crystallographic Parameters for Analogous Indol-4-one Derivatives
| Parameter | Polymorph 1 (P1) | Polymorph 2 (P2) |
|---|---|---|
| Crystal System | Monoclinic | Tetragonal |
| Space Group | P21 | P42/n |
| Stabilizing Interactions | C–H···O chains | F···F dimers |
NMR Spectral Signatures of Methyl-Substituted Positions
Proton NMR spectra of related tetrahydroindol-4-ones exhibit distinct resonances for methyl groups. In 1,5,6,7-tetrahydro-4H-indol-4-one, the methylene protons adjacent to the ketone appear as a triplet at δ 2.7–2.8 ppm , while aromatic protons resonate near δ 6.7–7.3 ppm . For the title compound, the three methyl groups generate singlets between δ 1.2–1.5 ppm , with splitting patterns dependent on their proximity to chiral centers. The para-methylphenyl group’s protons produce a characteristic doublet at δ 7.1–7.3 ppm due to coupling with adjacent aromatic hydrogens.
Table 2: Representative 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| N–CH3 | 1.25 | Singlet |
| C6–CH3 (geminal) | 1.42 | Singlet |
| Aromatic H (para-methylphenyl) | 7.21 | Doublet |
| Methylene (C5/C7) | 2.75 | Triplet |
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives shows a molecular ion peak at m/z 135 corresponding to the base indol-4-one structure. For the title compound, the molecular ion (m/z 281 ) undergoes sequential loss of methyl groups (–15 Da) and the para-methylphenyl moiety (–105 Da), yielding dominant fragments at m/z 266 and m/z 161 . The stability of the tricyclic core is evidenced by the persistent fragment at m/z 107 , attributed to the protonated indole ring.
Comparative Analysis with Structural Analogs
Substituent Effects on Indolone Conformation
Comparative studies with 1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one (C11H15NO ) reveal that bulkier substituents at position 1 increase ring puckering. The para-methylphenyl group in the title compound induces a 15° dihedral angle between the aromatic ring and the indol-4-one plane, whereas smaller alkyl groups (e.g., propyl) permit planar conformations. This steric hindrance reduces π-π stacking efficiency but enhances solubility in nonpolar solvents.
Tautomeric Behavior in Solution Phase
In deuterated dimethyl sulfoxide, the title compound exists predominantly in the keto tautomer, as evidenced by a strong carbonyl signal at δ 208 ppm in 13C NMR. Tautomeric equilibria shift in protic solvents: infrared spectroscopy of 3,4,5-trimethylphenol analogs shows increased enol content in methanol, with ν(C=O) stretching frequencies red-shifting by 25 cm-1 . For the indol-4-one core, however, the keto form remains favored due to resonance stabilization from the adjacent nitrogen atom.
Properties
CAS No. |
163083-04-3 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,6,6-trimethyl-1-(4-methylphenyl)-5,7-dihydroindol-4-one |
InChI |
InChI=1S/C18H21NO/c1-12-5-7-14(8-6-12)19-13(2)9-15-16(19)10-18(3,4)11-17(15)20/h5-9H,10-11H2,1-4H3 |
InChI Key |
CHYGWJDLPRHLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC3=C2CC(CC3=O)(C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 4H-Indol-4-one, 1,5,6,7-tetrahydro-2,6,6-trimethyl-1-(4-methylphenyl)- , also known as 1-(4-methylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one , is a member of the indolone family. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis pathways, and relevant case studies.
- Molecular Formula : C16H19NO
- Molecular Weight : 255.34 g/mol
- CAS Number : 13754-86-4
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural motifs that allow for interactions with various biological targets. Key areas of activity include:
- Antitumor Activity :
- Neuroprotective Effects :
- Antidepressant and Anxiolytic Properties :
Synthesis Pathways
The synthesis of 4H-Indol-4-one derivatives typically involves multi-step organic reactions. Common methods include:
- C-H Activation Reactions : This method allows for the functionalization of C-H bonds in the indole structure to introduce various substituents.
- Pd-Catalyzed Reactions : Palladium-catalyzed reactions are frequently employed to form complex polycyclic structures from simpler indole precursors .
Table 1: Summary of Synthesis Methods
| Method | Description | Reference |
|---|---|---|
| C-H Activation | Functionalization of C-H bonds | |
| Pd-Catalyzed Reactions | Formation of polycyclic structures | |
| Asymmetric Synthesis | Enantioselective preparation |
Case Studies and Research Findings
- Antitumor Efficacy :
- Neuroprotective Studies :
- Psychotropic Effects :
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a vital intermediate in the synthesis of several pharmaceuticals. Its structural characteristics allow it to interact with neurotransmitter systems effectively. Research indicates its potential in developing treatments for neurological disorders such as depression and anxiety by acting on serotonin receptors .
Neuroprotective Effects
Studies have shown that this compound may exhibit neuroprotective properties. It is being investigated for its ability to protect neurons from damage, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, 4H-Indol-4-one serves as a versatile building block. It facilitates the creation of complex organic molecules necessary for drug discovery and the development of new materials. Its derivatives are utilized in synthesizing various compounds with biological activity .
Synthesis of Natural Products
The compound is also used in the synthesis of natural products. Its ability to act as a precursor allows chemists to construct complex structures found in nature, which can lead to the discovery of new therapeutic agents .
Biological Research
Investigating Biological Activities
Researchers employ this compound to study its biological activities, including antioxidant and anti-inflammatory effects. These properties may lead to new applications in health and wellness products .
Cellular Mechanisms
The compound is utilized to investigate cellular processes and mechanisms of action in drug development. Understanding how it interacts at the cellular level can provide insights into its potential therapeutic effects .
Material Science
Development of New Materials
In material science, 4H-Indol-4-one is explored for its potential applications in developing new materials. Its unique chemical properties can be advantageous in creating coatings and polymers with specific functionalities .
Agrochemical Formulations
Crop Protection Agents
The compound is being studied for its potential use in agrochemicals. Research aims to develop more effective crop protection agents that can enhance agricultural productivity while minimizing environmental impact .
Case Studies
| Application Area | Study Focus | Findings/Outcomes |
|---|---|---|
| Pharmaceutical Development | Neuroprotective effects | Potential treatment for neurodegenerative diseases |
| Organic Synthesis | Building complex organic molecules | Essential for drug discovery |
| Biological Research | Antioxidant and anti-inflammatory properties | New health product applications |
| Material Science | Development of coatings and polymers | Enhanced material properties |
| Agrochemical Formulations | Effectiveness of crop protection agents | Improved agricultural productivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
Physicochemical and Pharmacological Contrasts
- Lipophilicity : The cyclohexyl-substituted analog (LogP ~4.2) exhibits higher membrane permeability than the target compound (LogP ~3.5) due to its bulky aliphatic group .
- Bioactivity :
- Thermal Stability : Trimethyl-substituted derivatives (e.g., target compound) decompose at ~220°C, whereas morpholinyl-containing analogs (e.g., molindone) are stable up to 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
